2-Hydroxysaclofen
Overview
Description
2-Hydroxysaclofen is a GABA B receptor antagonist and an analogue of saclofen . It has been reported to be more potent than saclofen . Its IUPAC name is 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid .
Synthesis Analysis
The synthesis of 2-Hydroxysaclofen involves the oxygen-catalyzed free radical addition of bisulfite to the corresponding 3-aminopropene or 3-phthalimidopropene . Another method involves the sulfite opening of the epoxide of the phthalimidopropene .Molecular Structure Analysis
The molecular formula of 2-Hydroxysaclofen is C9H12ClNO4S . Its average mass is 265.714 Da and its monoisotopic mass is 265.017548 Da .Physical And Chemical Properties Analysis
2-Hydroxysaclofen has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 61.0±0.4 cm3 . It has 5 H bond acceptors and 4 H bond donors . Its polar surface area is 109 Å2 and its molar volume is 171.3±3.0 cm3 .Scientific Research Applications
GABAB Receptor Antagonism
2-Hydroxysaclofen is notable for its role as an antagonist at GABAB receptors. It has been found to displace [3H]baclofen, a GABAB agonist, more potently than other known antagonists. This displacement suggests its effectiveness in inhibiting GABAB receptor-mediated actions (Al-Dahan, Tehrani, & Thalmann, 1990). Furthermore, its synthesis methods highlight its potential as a GABAB receptor antagonist in both central and peripheral applications (Abbenante & Prager, 1992).
Neuroendocrine Effects
Research has shown that 2-Hydroxysaclofen can stimulate luteinizing hormone (LH) secretion in rats, indicating its influence on neuroendocrine functions. This effect is suggested to occur through interaction with the GABAB receptor (Akema & Kimura, 1991).
Effects on Synaptic Transmission
Studies have demonstrated that 2-Hydroxysaclofen can reduce the synaptic depressant action of baclofen in the hippocampus, highlighting its role in modulating synaptic transmission (Harrison et al., 1990).
Influence on Dopamine Efflux
In vivo studies indicate that 2-Hydroxysaclofen can influence dopamine efflux in the nucleus accumbens of rats. This finding suggests its potential role in modulating dopaminergic pathways (Saigusa et al., 2008).
Postsynaptic GABAB Receptor Antagonism
2-Hydroxysaclofen has been found to block the late, GABAB receptor-mediated inhibitory postsynaptic potential (IPSP) in hippocampal neurons, indicating its potent antagonism at postsynaptic GABAB receptors (Lambert et al., 1989).
Comparative Potency in GABAB Receptor Antagonism
Comparative studies have shown 2-Hydroxysaclofen to be a more potent competitive antagonist of GABAB receptor-mediated actions than other known antagonists, across central and peripheral nervous system applications (Kerr et al., 1988).
Mechanism of Action
Target of Action
2-Hydroxysaclofen is a potent antagonist of the γ-amino-butyric-acid-B (GABA B) receptor . The GABA B receptor is a type of GABA receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This interaction with the GABA B receptor leads to a reduction in the amplitude of the excitatory postsynaptic potentials (EPSPs) in hippocampal CA1 pyramidal neurons .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxysaclofen is the GABAergic signaling pathway. By acting as an antagonist at the GABA B receptor, 2-Hydroxysaclofen can modulate the inhibitory effects of GABA in the brain, which can influence various physiological processes, including motor control, vision, and anxiety .
Result of Action
2-Hydroxysaclofen has been reported to abolish nicotine-induced hypolocomotor effects and increase the antinociceptive effects of nicotine . It can also stimulate luteinizing hormone (LH) secretion in female rats . These effects are likely due to its antagonistic action on the GABA B receptor, which modulates inhibitory neurotransmission in the brain .
Safety and Hazards
properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMZVIMANOCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922408 | |
Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxysaclofen | |
CAS RN |
117354-64-0 | |
Record name | 2-Hydroxysaclofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxysaclofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxysaclofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYSACLOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of 2-Hydroxysaclofen?
A1: 2-Hydroxysaclofen acts as a potent antagonist of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , ] These receptors are metabotropic G protein-coupled receptors found throughout the central and peripheral nervous systems. [, ]
Q2: How does 2-Hydroxysaclofen interact with GABAB receptors?
A2: 2-Hydroxysaclofen competitively binds to the GABAB receptor, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. [, , , ] This antagonistic action inhibits the downstream signaling cascade associated with GABAB receptor activation.
Q3: What are the downstream effects of 2-Hydroxysaclofen's antagonism of GABAB receptors?
A3: By blocking GABAB receptors, 2-Hydroxysaclofen prevents GABA-mediated inhibition of neuronal activity. [, , , , , ] This can lead to a variety of effects depending on the brain region and neuronal circuits involved. Some observed effects include:
- Increased neurotransmitter release: GABAB receptors typically inhibit the release of various neurotransmitters. 2-Hydroxysaclofen can increase the release of dopamine, acetylcholine, and glutamate in specific brain regions. [, , , ]
- Modulation of neuronal excitability: Blocking GABAB receptors can enhance neuronal excitability and potentially contribute to changes in behavioral responses. [, , , , ]
- Alterations in physiological processes: Studies have shown that 2-Hydroxysaclofen can influence various physiological processes, including blood pressure regulation, stress response, and pain perception. [, , ]
Q4: Are there any differences in the sensitivity of GABAB receptors to 2-Hydroxysaclofen across different brain regions?
A4: Research suggests that GABAB receptors in different brain regions may exhibit varying sensitivities to 2-Hydroxysaclofen. For instance, studies have reported differing effects of 2-Hydroxysaclofen on GABAB receptor-mediated responses in the hippocampus, thalamus, and ventrolateral medulla. [, , ]
Q5: What is the molecular formula and weight of 2-Hydroxysaclofen?
A5: The molecular formula of 2-Hydroxysaclofen is C10H13ClNO5S. It has a molecular weight of 293.73 g/mol.
Q6: How does the structure of 2-Hydroxysaclofen contribute to its GABAB receptor antagonism?
A6: The specific structural features of 2-Hydroxysaclofen, such as the presence of the hydroxyl group at the 2-position of the saclofen molecule, are crucial for its interaction with the GABAB receptor binding site and its antagonistic activity.
Q7: Have there been any studies investigating the structure-activity relationship (SAR) of 2-Hydroxysaclofen?
A7: Yes, several studies have explored the SAR of 2-Hydroxysaclofen and its analogues. Modifications to the phenyl ring, the hydroxyl group, and the sulfonic acid moiety have been shown to influence its affinity for GABAB receptors and its antagonistic potency. []
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